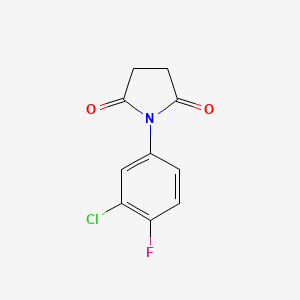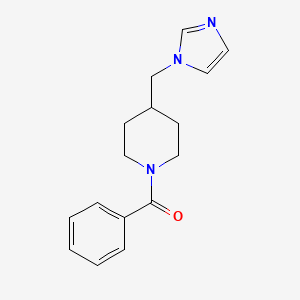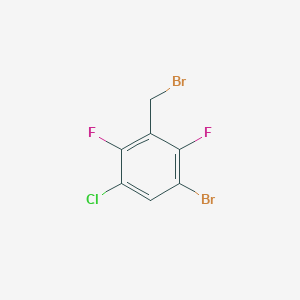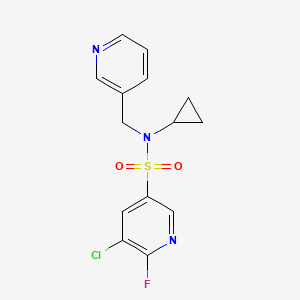![molecular formula C9H11N3OS B2467521 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 1248245-68-2](/img/structure/B2467521.png)
2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine” is a complex organic molecule that contains several functional groups, including a thiophene, an oxadiazole, and an amine . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Oxadiazole is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The amine group consists of a nitrogen atom attached to hydrogen atoms and/or carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and oxadiazole rings would add a level of rigidity to the molecule, potentially influencing its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine could act as a base or nucleophile, the thiophene could undergo electrophilic aromatic substitution, and the oxadiazole could participate in various reactions depending on the specific substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, boiling point, melting point, etc., would depend on the specific structure of the compound .Scientific Research Applications
Antileishmanial Activity
4-Amino-1,2,4-triazole derivatives, closely related to 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine, have shown promising antileishmanial activity. These compounds were tested against Leishmania infantum promastigotes, demonstrating remarkable antileishmanial properties, making them potential candidates for treating this parasitic disease (Süleymanoğlu et al., 2017).
Anticancer Properties
Several studies have explored the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds were evaluated for their in vitro anti-cancer activity across a range of cell lines, showing good potency in certain cases. This indicates their potential use in developing novel anticancer therapies (Maftei et al., 2016).
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have demonstrated significant antimicrobial properties. These compounds, structurally similar to 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine, were synthesized and evaluated against various bacterial and fungal strains, showing notable antibacterial and moderate antifungal activities (Chawla et al., 2010).
Optoelectronic Applications
Thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for their potential in optoelectronic applications. Studies have focused on their photophysical properties, suggesting their suitability for use in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Photophysical and Electrochemical Studies
Further studies have explored the photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives. These studies combine experimental and theoretical approaches, suggesting applications in OLEDs, solar cells, chemosensors, and explosives detection (Thippeswamy et al., 2021).
Aniline Sensing
Thiophene substituted 1,3,4-oxadiazoles have been characterized as effective aniline sensors. Fluorescence quenching studies indicate their potential in detecting aniline, a significant industrial chemical, through fluorescence quenching methods (Naik et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-4-3-9-11-8(12-13-9)6-7-2-1-5-14-7/h1-2,5H,3-4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLZRUGFJIVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NOC(=N2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2467438.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2467439.png)
![1-benzyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2467440.png)
![2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2467442.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2467444.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2467448.png)

![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)
![2-Methyl-1-[1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2467457.png)

![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)
![(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2467461.png)